molecular formula C11H12O2 B2933526 4-Cyclopropyl-2-methylbenzoic acid CAS No. 909698-10-8

4-Cyclopropyl-2-methylbenzoic acid

Cat. No.: B2933526
CAS No.: 909698-10-8
M. Wt: 176.215
InChI Key: HMTLOHPHMSYDEB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylbenzoic acid is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to the benzene ring, which also bears a methyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyclopropyl-2-methylbenzoic acid involves the hydrolysis of methyl 4-cyclopropyl-2-methylbenzoate. The reaction is typically carried out in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide monohydrate as the base. The reaction mixture is stirred at 70°C for 2 hours, followed by removal of excess solvent under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar hydrolysis reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylbenzoic acid: Lacks the methyl group, which can affect its reactivity and interactions.

    2-Methylbenzoic acid: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    Cyclopropylbenzoic acid: Lacks both the methyl group and the specific substitution pattern of 4-Cyclopropyl-2-methylbenzoic acid.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and methyl groups on the benzene ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-cyclopropyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTLOHPHMSYDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of lithium hydroxide (90 mg, 1.97 mmol) in H2O (1 mL) was added in one portion to a stirred solution of methyl 4-cyclopropyl-2-methylbenzoate (125 mg, 0.66 mmol) in THF (2 mL) and MeOH (2 mL). The mixture was stirred at room temperature for 30 min then at 50° C. for 2 hours. A further aliquot of lithium hydroxide (90 mg) in H2O (1 mL) and MeOH (1 mL) was added, and the mixture was stirred at 50° C. overnight. The organics were removed under vacuum and H2O (20 mL) was added. The mixture was adjusted to pH 4-5 by the use of 1N HCl (a precipitate emerges) and then extracted with EtOAc (2×20 mL). The combined organic extracts were dried (Na2SO4), filtered and the filtrate concentrated under vacuum to give the product (110 mg, 95%) as a solid. 1H NMR (CDCl3; 400 MHz) δ 7.98 (1H, d), 6.96-6.92 (2H, m), 2.63 (3H, s), 1.94-1.87 (1H, m), 1.07-1.01 (2H, m), 0.80-0.76 (2H, m).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Methyl 4-cyclopropyl-2-methylbenzoate (32.00 g, 168 mmol), 250 mL of 5 M aqueous sodium hydroxide, and 150 mL of methanol were stirred at 85° for 18 hr. Cooled the reaction mixture to room temperature and concentrated in vacuo. Dissolved the white residue in 500 mL of water, cooled the solution in an ice bath, and added 120 mL of concentrated hydrochloric acid. A white precipitate formed. Extracted the aqueous mixture with 2×250 mL EtOAc. Combined the organic extracts and washed with 250 mL brine. Dried the solution over MgSO4 and concentrated in vacuo to obtain 4-cyclopropyl-2-methylbenzoic acid as an off-white solid (29.52 g, 168 mmol). MS (ESI) MS (ESI) 175.0 (M-H)−.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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